molecular formula C20H20FNO3 B563565 trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester CAS No. 612095-72-4

trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester

Cat. No.: B563565
CAS No.: 612095-72-4
M. Wt: 341.4 g/mol
InChI Key: HQCMRPPNDBQTRB-MSOLQXFVSA-N
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Description

trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structural features, including a benzyl group, a fluorophenyl group, and a piperidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and has garnered interest due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting appropriate starting materials under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. Benzyl chloride is commonly used as the benzylating agent.

    Fluorination: The fluorophenyl group is introduced through a halogenation reaction, where a fluorine atom is substituted onto the phenyl ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically done using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The process involves:

    Continuous Flow Synthesis: Reactants are continuously fed into the reactor, and products are continuously removed. This method enhances reaction efficiency and safety.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitutions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S,4R)-1-benzyl-4-phenyl-6-oxopiperidine-3-carboxylate: Lacks the fluorine atom on the phenyl ring.

    Methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate: Contains a chlorine atom instead of fluorine.

    Methyl (3S,4R)-1-benzyl-4-(4-methylphenyl)-6-oxopiperidine-3-carboxylate: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester imparts unique properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from its analogs and valuable for certain applications.

Biological Activity

trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester (CAS No. 612095-72-4) is a synthetic compound belonging to the piperidine family. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20FNO3, with a molecular weight of approximately 341.38 g/mol. The compound features a piperidine ring with a carbonyl group at the 6-position and a carboxylic acid functional group at the 3-position, which are critical for its biological activity .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Benzyl Group : Via nucleophilic substitution using benzyl chloride.
  • Fluorination : Substitution of a fluorine atom onto the phenyl ring.
  • Esterification : Conversion of the carboxylic acid to a methyl ester using methanol and an acid catalyst .

Pharmacological Potential

This compound has been studied for various biological activities:

  • Analgesic and Anti-inflammatory Effects : Preliminary studies suggest that this compound may act as an analgesic by modulating neurotransmitter systems, potentially interacting with opioid receptors or other central nervous system targets .
  • Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from <0.008 to 32 µg/mL . The specific activity against Mycobacterium tuberculosis highlights its potential in treating resistant strains .

The exact mechanism of action for this compound remains an area of active research. It is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator, impacting various signaling pathways involved in pain and inflammation .

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of related piperidine derivatives against M. tuberculosis H37Rv, revealing that certain compounds exhibited up to four times greater activity than standard treatments like ciprofloxacin . The findings underscore the potential for this compound to serve as a scaffold for developing new anti-tubercular agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on various piperidine derivatives emphasize the significance of substituent modifications at specific positions on the piperidine ring. For example, fluorination at the para position on the phenyl ring has been shown to enhance antibacterial potency while maintaining low toxicity profiles .

Data Summary

Property Details
Molecular FormulaC20H20FNO3
Molecular Weight341.38 g/mol
Biological ActivitiesAnalgesic, Anti-inflammatory, Antimicrobial
Key FindingsSignificant activity against M. tuberculosis; potential as an analgesic

Properties

CAS No.

612095-72-4

Molecular Formula

C20H20FNO3

Molecular Weight

341.4 g/mol

IUPAC Name

methyl (3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate

InChI

InChI=1S/C20H20FNO3/c1-25-20(24)18-13-22(12-14-5-3-2-4-6-14)19(23)11-17(18)15-7-9-16(21)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1

InChI Key

HQCMRPPNDBQTRB-MSOLQXFVSA-N

SMILES

COC(=O)C1CN(C(=O)CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3

Isomeric SMILES

COC(=O)[C@H]1CN(C(=O)C[C@@H]1C2=CC=C(C=C2)F)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C1CN(C(=O)CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3

Synonyms

(3S,4R)-4-(4-Fluorophenyl)-6-oxo-1-(phenylmethyl)-3-piperidinecarboxylic Acid Methyl Ester; 

Origin of Product

United States

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